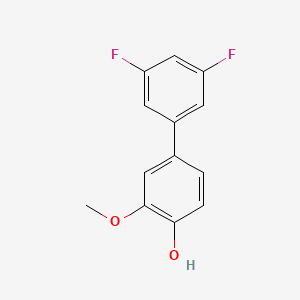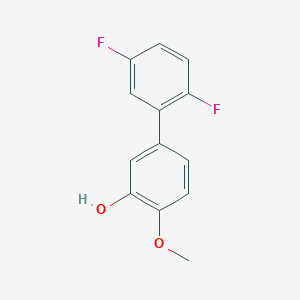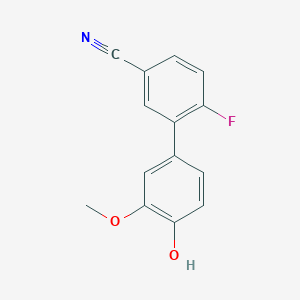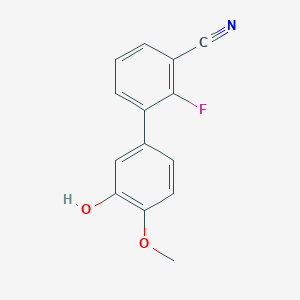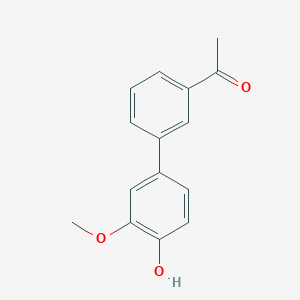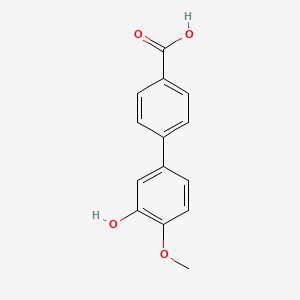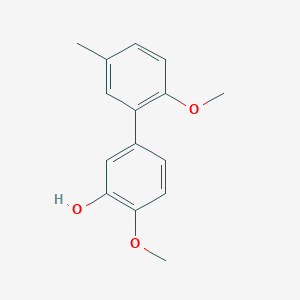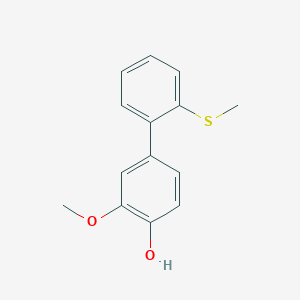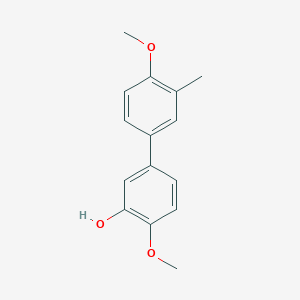
5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% (5-MMP-2MP) is a phenolic compound which has been studied for its potential applications in scientific research. It is a highly reactive compound that can be used in a variety of synthesis methods, and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and antifungal properties, and has been studied for its potential use in the treatment of various diseases. It has also been studied for its potential use as an insecticide, as well as for its potential use in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action of 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing the oxidation of other molecules. It is also believed to have anti-inflammatory effects by inhibiting the production of inflammatory mediators, such as cytokines and prostaglandins. Additionally, it is believed to have antifungal effects by inhibiting the growth of fungi.
Biochemical and Physiological Effects
5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and antifungal properties. It has also been found to have antibacterial, antiviral, and antiparasitic effects. Additionally, it has been found to have cytotoxic and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments has both advantages and limitations. One advantage is that it is a highly reactive compound and can be used in a variety of synthesis methods. Additionally, it has a variety of biochemical and physiological effects that can be studied in laboratory experiments. However, it is important to note that the exact mechanism of action of 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% is not yet fully understood, and that further research is needed to fully understand its potential applications.
Zukünftige Richtungen
As 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% has a variety of biochemical and physiological effects, there are a number of potential future directions for further research. These include the study of its potential therapeutic applications in the treatment of various diseases, as well as its potential use as an insecticide. Additionally, further research could be conducted to better understand its exact mechanism of action and to identify potential new synthesis methods. Finally, further research could be conducted to explore the potential uses of 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% in other areas, such as drug delivery and nanotechnology.
Synthesemethoden
5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% can be synthesized through a variety of methods, including the Williamson ether synthesis, the Ullmann condensation, and the Biginelli reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide ion to form an ether. The Ullmann condensation involves the reaction of an aryl halide with an organometallic reagent to form an aromatic compound. The Biginelli reaction is a three-component reaction involving an aldehyde, an acid, and an ethyl acetoacetate to form a pyrimidine. All of these methods can be used to synthesize 5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95%.
Eigenschaften
IUPAC Name |
2-methoxy-5-(4-methoxy-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10-8-11(4-6-14(10)17-2)12-5-7-15(18-3)13(16)9-12/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKHQDSPMFSJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685564 |
Source


|
| Record name | 4,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-3-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261920-09-5 |
Source


|
| Record name | 4,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

